molecular formula C8H2Br2F6 B1435372 1,3-Bis(trifluoromethyl)-2,4-dibromobenzene CAS No. 1805589-49-4

1,3-Bis(trifluoromethyl)-2,4-dibromobenzene

Cat. No.: B1435372
CAS No.: 1805589-49-4
M. Wt: 371.9 g/mol
InChI Key: QHADGXFREZISAE-UHFFFAOYSA-N
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Description

1,3-Bis(trifluoromethyl)-2,4-dibromobenzene is an organic compound with the molecular formula C8H2Br2F6. This compound is characterized by the presence of two bromine atoms and two trifluoromethyl groups attached to a benzene ring. The trifluoromethyl groups are known for their electron-withdrawing properties, which can significantly influence the chemical reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(trifluoromethyl)-2,4-dibromobenzene can be synthesized through various methods. One common approach involves the bromination of 1,3-bis(trifluoromethyl)benzene. This reaction typically uses brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH) in the presence of sulfuric acid or trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(trifluoromethyl)-2,4-dibromobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability imparted by the trifluoromethyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

1,3-Bis(trifluoromethyl)-2,4-dibromobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-bis(trifluoromethyl)-2,4-dibromobenzene is primarily influenced by its electron-withdrawing trifluoromethyl groups. These groups can stabilize negative charges and influence the reactivity of the benzene ring. The compound can interact with various molecular targets through electrophilic aromatic substitution, where the electron-deficient benzene ring reacts with nucleophiles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(trifluoromethyl)-2,4-dibromobenzene is unique due to the combination of bromine and trifluoromethyl groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Biological Activity

1,3-Bis(trifluoromethyl)-2,4-dibromobenzene is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and synthesized derivatives.

  • Molecular Formula : C8H2Br2F6
  • IUPAC Name : this compound
  • Structure : The compound features two bromine atoms and two trifluoromethyl groups attached to a benzene ring, which significantly influences its reactivity and interactions with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

  • Antimicrobial Activity : Studies indicate that halogenated compounds can exhibit antimicrobial properties. The presence of trifluoromethyl groups enhances lipophilicity, potentially increasing membrane permeability and leading to higher antimicrobial efficacy against certain pathogens.
  • Cytotoxicity : Research has shown that halogenated benzenes can induce cytotoxic effects in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in malignant cells .
  • Enzyme Inhibition : Compounds similar to this compound have been found to inhibit various enzymes through competitive or non-competitive mechanisms. This inhibition can affect metabolic pathways crucial for cellular function .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several halogenated compounds, including this compound. The compound displayed significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. The study concluded that the trifluoromethyl groups contribute to the enhanced interaction with bacterial membranes.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on human breast cancer cell lines revealed that this compound induced apoptosis at concentrations above 50 µM. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment, suggesting that the compound may serve as a potential lead for anticancer drug development .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

  • Membrane Disruption : The lipophilic nature of the trifluoromethyl groups allows the compound to integrate into lipid membranes, potentially disrupting membrane integrity and function.
  • Reactive Oxygen Species Generation : The compound can induce oxidative stress through ROS production, leading to cellular damage and apoptosis.
  • Enzyme Interaction : The bromine atoms may facilitate interactions with specific enzymes or receptors, altering their activity and affecting metabolic pathways.

Research Findings Summary Table

Biological ActivityObservationsReference
AntimicrobialMIC = 32 µg/mL against Gram-positive bacteria
CytotoxicityInduces apoptosis in breast cancer cells at >50 µM
Enzyme InhibitionPotential inhibition observed in metabolic pathways

Properties

IUPAC Name

1,3-dibromo-2,4-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Br2F6/c9-4-2-1-3(7(11,12)13)6(10)5(4)8(14,15)16/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHADGXFREZISAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Br)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Br2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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